molecular formula C18H18N2O4 B2977162 2,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922054-87-3

2,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2977162
CAS No.: 922054-87-3
M. Wt: 326.352
InChI Key: YFLAPMJOCXTDKI-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydroquinoline, a type of isoquinoline . Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Tetrahydroquinoline derivatives are known to undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Characterization

2,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and compounds with similar structures, have been the focus of synthetic chemistry research. These compounds are of interest due to their complex heterocyclic structures and potential biological activities. For instance, the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety has been explored, demonstrating the utility of Michael addition reactions and subsequent transformations to yield various derivatives with potential pharmacological applications Tayseer A. Abdallah, H. Hassaneen, H. A. Abdelhadi, 2009.

Radioligand Binding and Imaging Studies

Research has also been conducted on benzamide analogues related to the given chemical structure for their ability to bind to sigma-2 (σ2) receptors, an important target in neuropharmacology and oncology. For example, N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1) has been identified as a novel σ2 receptor probe, showing high affinity and potential utility in imaging studies Jinbin Xu, Z. Tu, L. Jones, S. Vangveravong, K. Wheeler, R. Mach, 2005.

Catalysis and Organic Transformations

Another area of interest is the use of these compounds in catalysis and organic transformations. For example, the cobalt-promoted dimerization of aminoquinoline benzamides has been developed as a method for constructing complex molecules, demonstrating the compatibility of various functional groups under the reaction conditions and highlighting the versatility of such compounds in synthetic chemistry L. Grigorjeva, O. Daugulis, 2015.

Hybrid Structures for Tumor Diagnosis

Compounds bridging structures related to this compound with other pharmacophores have been explored for their potential in tumor diagnosis. Hybrids between such compounds and high-affinity σ2 receptor ligands have shown promise for the development of PET radiotracers, underscoring the role of structural modification in tuning receptor affinity and selectivity C. Abate, S. Ferorelli, M. Contino, R. Marottoli, N. Colabufo, R. Perrone, F. Berardi, 2011.

Mechanism of Action

Target of Action

The primary targets of 2,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are the bromodomain-containing proteins TRIM24 (tripartite motif containing protein 24) and BRPF1 (bromodomain and PHD finger containing protein 1) . These proteins are involved in the epigenetic regulation of gene expression and have been implicated in human cancer .

Mode of Action

This compound interacts with its targets, TRIM24 and BRPF1, by binding to their bromodomains . This interaction inhibits the function of these proteins, thereby affecting the epigenetic regulation of gene expression .

Biochemical Pathways

The inhibition of TRIM24 and BRPF1 by this compound affects various biochemical pathways involved in gene expression . This can lead to changes in the transcriptional activity of certain genes, which can have downstream effects on cellular processes such as cell proliferation and differentiation .

Pharmacokinetics

The pharmacokinetic properties of this compound are favorable, with a reported bioavailability of 29% . This suggests that the compound is well-absorbed and distributed within the body, which is important for its efficacy .

Result of Action

The molecular and cellular effects of this compound’s action include changes in gene expression patterns and potential alterations in cellular processes such as cell growth and differentiation . These effects could potentially be harnessed for therapeutic purposes, particularly in the context of diseases such as cancer where the regulation of gene expression is often disrupted .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the biological environment can affect the compound’s stability and its ability to interact with its targets . Additionally, the presence of other molecules, such as proteins or lipids, can also influence the compound’s action by affecting its distribution within the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, development of new synthesis methods, or investigation of its physical and chemical properties .

Properties

IUPAC Name

2,4-dimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-13-5-6-14(16(10-13)24-2)18(22)19-12-4-7-15-11(9-12)3-8-17(21)20-15/h4-7,9-10H,3,8H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLAPMJOCXTDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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